

Physical and chemical properties of 6-Cyclohexyl-4-methyl-2H-pyran-2-one.

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Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

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An In-depth Technical Guide to 6-Cyclohexyl-4-methyl-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a heterocyclic organic compound with emerging interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, methods of synthesis, and known biological activities, including its potential as an antioxidant and antimicrobial agent. Detailed experimental protocols for the evaluation of these biological activities are presented. Furthermore, this document discusses the role of this pyranone derivative as a significant impurity in the manufacturing of the antifungal drug Ciclopirox Olamine. The information is structured to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Introduction

6-Cyclohexyl-4-methyl-2H-pyran-2-one, a derivative of α -pyrone, is characterized by a di-substituted pyran-2-one ring. The presence of both a lipophilic cyclohexyl group and a methyl group contributes to its distinct physicochemical properties and potential biological activities.

While it is recognized as a key intermediate and impurity in the synthesis of the broad-spectrum antifungal agent Ciclopirox, its intrinsic chemical and biological characteristics are of independent scientific interest.^{[1][2]} This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its further investigation and potential applications.

Physical and Chemical Properties

6-Cyclohexyl-4-methyl-2H-pyran-2-one is typically an off-white to yellow solid or powder.^[2] Its hydrophobic nature, conferred by the cyclohexyl ring, results in good solubility in organic solvents like methanol and DMSO, and limited solubility in water.^[3]

Identification and Structure

Identifier	Value
IUPAC Name	6-cyclohexyl-4-methylpyran-2-one ^{[1][4]}
CAS Number	14818-35-0 ^{[1][4]}
Molecular Formula	C ₁₂ H ₁₆ O ₂ ^{[1][4][5]}
Molecular Weight	192.25 g/mol ^{[1][4][5]}
InChI	InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 ^{[1][6]}
InChIKey	GPKRKAFTZYODFF-UHFFFAOYSA-N ^{[1][6]}
SMILES	<chem>CC1=CC(=O)OC(=C1)C2CCCCC2</chem> ^{[1][6]}
Synonyms	6-Cyclohexyl-4-methyl-2-pyrone, Ciclopirox Olamine Impurity B, Ciclopirox Related Compound B ^[4]

Physicochemical Data

Property	Value
Appearance	Off-white to yellow solid/powder[2][3]
Density (Predicted)	$1.1 \pm 0.1 \text{ g/cm}^3$ [2][7]
Boiling Point (Predicted)	$332.2 \pm 11.0 \text{ }^\circ\text{C}$ at 760 mmHg[2][7]
Flash Point (Predicted)	$137.5 \pm 16.7 \text{ }^\circ\text{C}$ [2][7]
Solubility	Soluble in Methanol and DMSO[3]

Synthesis and Characterization

While a specific, detailed, and published synthesis protocol for **6-Cyclohexyl-4-methyl-2H-pyran-2-one** is not readily available in the searched literature, its synthesis can be inferred from general methods for 2-pyrone synthesis and its known formation as an impurity in the production of Ciclopirox.

Representative Synthesis

A plausible synthetic route involves the condensation of a β -keto ester with an activated methylene compound, followed by cyclization. A representative protocol for a similar 6-alkyl-4-methyl-2H-pyran-2-one is presented below.

Reaction Scheme:



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Figure 1: Representative synthesis workflow for **6-Cyclohexyl-4-methyl-2H-pyran-2-one**.

Experimental Protocol (Representative):

- Condensation: To a solution of ethyl acetoacetate (1.0 eq) and cyclohexanecarboxaldehyde (1.0 eq) in toluene, a catalytic amount of piperidine is added. The mixture is refluxed with a

Dean-Stark apparatus to remove water.

- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is cooled, washed with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
- **Cyclization and Dehydration:** The crude condensation product is dissolved in a suitable solvent (e.g., acetic acid) and treated with a strong acid catalyst (e.g., H₂SO₄). The mixture is heated to effect cyclization and dehydration.
- **Purification:** The reaction mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

While actual spectra are not publicly available, the expected NMR and MS data can be predicted based on the structure. Commercial suppliers offer analytical data, including HNMR, ¹³CNMR, and MASS, with the purchase of the compound.[3]

- **¹H NMR:** Expected signals would include a singlet for the methyl group, multiplets for the cyclohexyl protons, and signals for the vinylic protons on the pyranone ring.
- **¹³C NMR:** Expected signals would include those for the carbonyl carbon, olefinic carbons of the pyranone ring, the methyl carbon, and the carbons of the cyclohexyl ring.
- **Mass Spectrometry:** The molecular ion peak [M]⁺ would be expected at m/z 192. Fragmentation would likely involve the loss of CO and subsequent fragmentation of the cyclohexyl ring.

Biological Activity

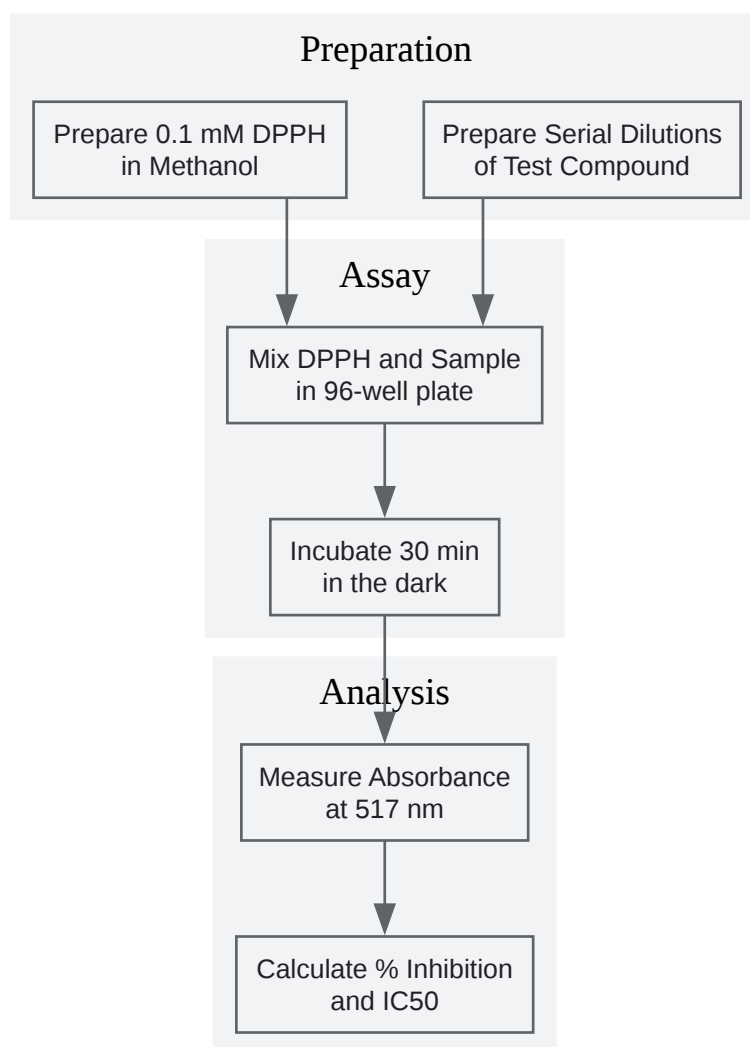
Preliminary studies indicate that **6-Cyclohexyl-4-methyl-2H-pyran-2-one** possesses antioxidant and antimicrobial properties.[1]

Antioxidant Activity

The antioxidant potential of this compound is likely due to its ability to scavenge free radicals. A standard method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- **Sample Preparation:** Prepare a stock solution of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** in methanol. Prepare serial dilutions to obtain a range of concentrations.
- **Assay:** In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.



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Figure 2: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity

The compound has shown potential antimicrobial effects. The minimum inhibitory concentration (MIC) against various microorganisms can be determined using the broth microdilution method.

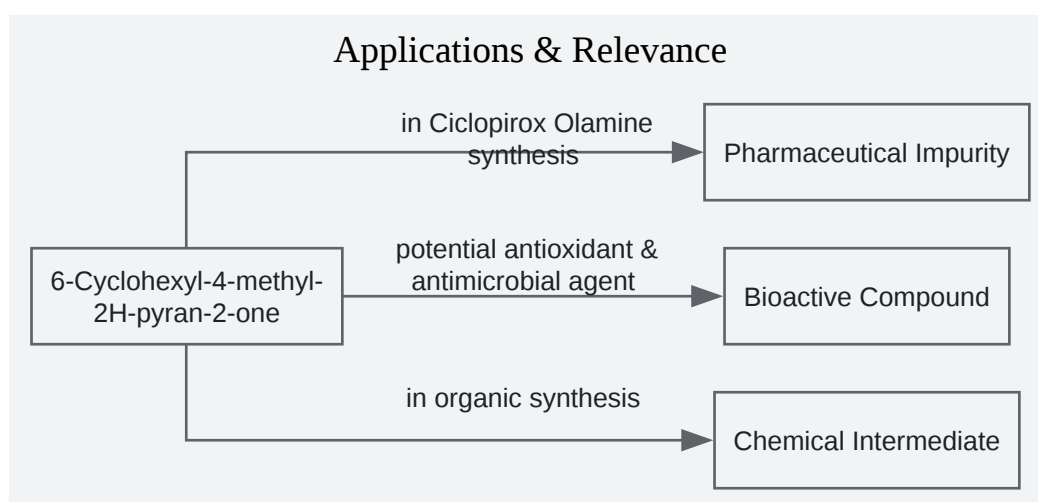
Experimental Protocol: Broth Microdilution Method

- Preparation of Inoculum: Grow the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

- Preparation of Compound Dilutions: Prepare a stock solution of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Role as a Pharmaceutical Impurity

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a known impurity in the synthesis of Ciclopirox Olamine.[1][3] Its presence is monitored during the manufacturing process to ensure the quality and safety of the final drug product. The European Pharmacopoeia (EP) lists this compound as "Ciclopirox impurity B".



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Figure 3: Logical relationships of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**.

Conclusion

6-Cyclohexyl-4-methyl-2H-pyran-2-one is a molecule with multifaceted relevance. Its well-defined physical and chemical properties, coupled with its potential biological activities, make it a compound of interest for further research in medicinal chemistry. Understanding its synthesis and its role as a pharmaceutical impurity is crucial for quality control in the pharmaceutical industry. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological potential. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic applications.

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